Dabigatran

概要

説明

作用機序

ダビガトランは、凝固カスケードにおいて重要な役割を果たすセリンプロテアーゼであるトロンビンを阻害することによって作用します . ダビガトランはトロンビンに結合することで、フィブリノゲンからフィブリンへの変換を阻害し、血栓形成を抑制します . この機序により、脳卒中やその他の血栓塞栓症のリスク軽減に効果を発揮します .

類似化合物の比較

ダビガトランは、アピキセバン、リバーロキサバン、エドキサバンなどの他の抗凝固剤と比較されることがよくあります . ワルファリンとは異なり、ダビガトランは定期的な血液検査は不要で、薬物相互作用も少ないです . リバーロキサバンやエドキサバンと比較すると、ダビガトランは、重篤な出血のリスクが低いです . しかし、アピキセバンは、ダビガトランと比較して、安全性のプロファイルがわずかに良好であることが判明しています .

類似化合物には、以下のものがあります。

- アピキセバン

- リバーロキサバン

- エドキサバン

- ワルファリン

これらの化合物は、ダビガトランと同様に、抗凝固剤として用いられますが、作用機序、副作用、およびモニタリングの必要性において異なります .

生化学分析

Biochemical Properties

Dabigatran is a potent, competitive, and reversible inhibitor of thrombin, inhibiting both thrombin activity and generation . It interacts with thrombin, a plasma serine protease that plays a central role in coagulation and hemostasis . This compound binds to the active site on the thrombin molecule, preventing thrombin-mediated activation of coagulation factors .

Cellular Effects

This compound has been shown to suppress the activation of astrocytes, cells that play a key role in the central nervous system . The underlying mechanisms are related to the activity of protease-activated receptor-1 (PAR-1), sphingosine-1-phosphate (S1P), and sphingosine kinases (SphKs) .

Molecular Mechanism

This compound exerts its effects at the molecular level by directly inhibiting the conversion of fibrinogen to fibrin by thrombin, impairing the clotting process and acting as an anticoagulant . It binds reversibly to the active site on the thrombin molecule, preventing thrombin-mediated activation of coagulation factors .

Temporal Effects in Laboratory Settings

This compound has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for coagulation monitoring . Peak plasma concentrations of this compound are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce atherosclerotic lesion size along with enhanced plaque stability, improved endothelial function, and reduced oxidative stress . In a study using sheep as a model, this compound was found to provide acceptable anticoagulation similar to heparin to prevent thrombosis .

Metabolic Pathways

This compound is metabolized primarily by esterases . It is not metabolized by cytochrome P450 isoenzymes . The predominant metabolic reaction is esterase-mediated hydrolysis of this compound etexilate to this compound .

Transport and Distribution

This compound etexilate is a substrate of esterases and P-glycoprotein (P-gp) . After oral administration, it is rapidly absorbed and converted to its active form, this compound .

Subcellular Localization

The subcellular localization of this compound is not explicitly mentioned in the literature. Given its role as a direct thrombin inhibitor, it is likely to be found wherever thrombin is present in the cell. Thrombin is a serine protease that plays a central role in coagulation and hemostasis , suggesting that this compound would be localized in areas of the cell involved in these processes.

準備方法

化学反応の分析

ダビガトランは、求核置換反応や加水分解反応などのさまざまな化学反応を起こします。 例えば、アミジンの求核置換反応をn-ヘキシル-4-ニトロフェニルカーボネートで起こすと、ダビガトラン塩基が生成されます . これらの反応に用いられる一般的な試薬には、ヘキシルクロロホルメートとメタンスルホン酸が含まれます . これらの反応で生成される主要な生成物は、ダビガトランエテキシレートメシル酸塩です .

科学的研究の応用

ダビガトランは、科学研究において幅広い応用範囲を持っています。 医療では、心房細動患者における血栓塞栓症と脳卒中の予防に使用されます . また、深部静脈血栓症と肺塞栓症の治療にも用いられています . 生物学研究では、ダビガトランは、凝固カスケードとトロンビン阻害の研究に使用されます . さらに、医薬品業界では、新しい抗凝固療法の開発に役立っています .

類似化合物との比較

Dabigatran is often compared with other anticoagulants such as apixaban, rivaroxaban, and edoxaban . Unlike warfarin, this compound does not require regular blood monitoring and has fewer drug interactions . Compared to rivaroxaban and edoxaban, this compound has a lower risk of major bleeding . Apixaban, however, has been found to have a slightly more favorable safety profile compared to this compound .

Similar compounds include:

- Apixaban

- Rivaroxaban

- Edoxaban

- Warfarin

These compounds, like this compound, are used as anticoagulants but differ in their mechanisms of action, side effects, and monitoring requirements .

生物活性

Dabigatran etexilate, a direct thrombin inhibitor, is widely used for the prevention and treatment of thromboembolic disorders. This article explores its biological activity, including its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.

This compound acts by specifically and reversibly inhibiting thrombin, a key enzyme in the coagulation cascade. The inhibition occurs in a concentration-dependent manner with a value of 4.5 nM, indicating a high selectivity for thrombin compared to other coagulation factors . This mechanism allows this compound to inhibit both free and clot-bound thrombin without affecting platelet aggregation induced by other agonists like arachidonic acid or collagen .

Pharmacokinetics and Pharmacodynamics

This compound is administered as a prodrug (this compound etexilate) which is rapidly converted to its active form after oral administration. Peak plasma concentrations are typically reached within 2 hours, with a half-life of approximately 12-14 hours in healthy individuals . The drug is primarily eliminated through renal pathways as unchanged drug, making renal function a critical factor in dosing considerations .

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | ~2 hours |

| Half-Life | 12-14 hours |

| Elimination Route | Renal (unchanged) |

| Bioavailability | ~6.5% (prodrug) |

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for stroke prevention in atrial fibrillation and treatment of venous thromboembolism (VTE). The RE-LY trial demonstrated that this compound at a dose of 150 mg twice daily was associated with lower rates of stroke and systemic embolism compared to warfarin, with similar or lower rates of major bleeding events .

Case Study: this compound vs. Warfarin in Stroke Prevention

In a randomized clinical trial involving 120 patients with cerebral venous thrombosis (CVT), this compound showed comparable efficacy to dose-adjusted warfarin. The trial reported one major bleeding event in the this compound group (1.7%) versus two in the warfarin group (3.3%) over an average treatment duration of approximately 22 weeks .

Table 2: Outcomes from CVT Study

| Treatment Group | Major Bleeding Events (%) | Recurrent VTE (%) |

|---|---|---|

| This compound | 1.7 | 0 |

| Warfarin | 3.3 | 0 |

Safety Profile

While this compound is generally well-tolerated, it carries risks associated with bleeding, particularly gastrointestinal (GI) bleeding. A study indicated that this compound users had a higher relative risk of GI bleeding compared to non-users, especially among older patients . Monitoring renal function is essential due to the drug's renal clearance profile.

Table 3: Incidence of GI Bleeding Among this compound Users

| Patient Demographics | Incidence Rate Ratio (IRR) |

|---|---|

| Overall | 1.01 |

| Age ≥ 65 | Increased risk |

| Obesity | Increased risk |

Research Findings

Recent studies have underscored the need for individualized dosing regimens based on patient characteristics such as age and renal function. For instance, lower doses may be warranted in populations at higher risk for bleeding complications . Additionally, real-world data has shown that this compound is preferred over other non-vitamin K oral anticoagulants (NOACs) due to its predictable pharmacokinetic profile and fixed dosing regimen .

特性

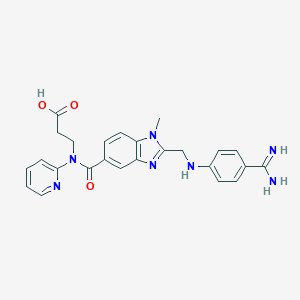

IUPAC Name |

3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSJFWOBGCMAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175419 | |

| Record name | Dabigatran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Dabigatran and its acyl glucuronides are competitive, direct thrombin inhibitors. Because thrombin (serine protease) enables the conversion of fibrinogen into fibrin during the coagulation cascade, its inhibition prevents the development of a thrombus. Both free and clot-bound thrombin, and thrombin-induced platelet aggregation are inhibited by the active moieties., ... To evaluate the profibrinolytic effect of dabigatran, a new, direct thrombin inhibitor, using different in vitro models. The resistance of tissue factor-induced plasma clots to fibrinolysis by exogenous tissue-type plasminogen activator (t-PA) (turbidimetric method) was reduced by dabigatran in a concentration-dependent manner, with > or = 50% shortening of lysis time at clinically relevant concentrations (1-2 um). A similar effect was observed in the presence of low (0.1 and 1 nm) but not high (10 nm) concentrations of thrombomodulin. Acceleration of clot lysis by dabigatran was associated with a reduction in TAFI activation and thrombin generation, and was largely, although not completely, negated by an inhibitor of activated TAFI, potato tuber carboxypeptidase inhibitor. The assessment of the viscoelastic properties of clots showed that those generated in the presence of dabigatran were more permeable, were less rigid, and consisted of thicker fibers. The impact of these physical changes on fibrinolysis was investigated using a model under flow conditions, which demonstrated that dabigatran made the clots markedly more susceptible to flowing t-PA, by a mechanism that was largely TAFI-independent. Dabigatran, at clinically relevant concentrations, enhances the susceptibility of plasma clots to t-PA-induced lysis by reducing TAFI activation and by altering the clot structure. These mechanisms might contribute to the antithrombotic activity of the drug. | |

| Record name | Dabigatran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals | |

CAS No. |

211914-51-1 | |

| Record name | Dabigatran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211914-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dabigatran [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211914511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dabigatran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dabigatran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dabigatran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DABIGATRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0VM4M70GC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dabigatran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

276-277 °C | |

| Record name | Dabigatran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。